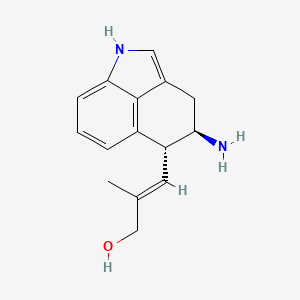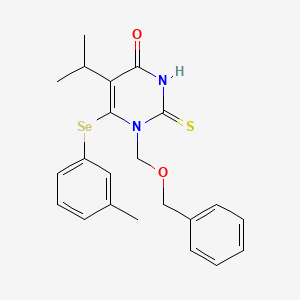
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzisoxazole, a heterocyclic compound containing both benzene and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core is synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Chlorination: The benzisoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Imidazolylmethyl Substitution: The chlorinated benzisoxazole is reacted with imidazole in the presence of a base such as potassium carbonate to introduce the imidazolylmethyl group at the 3-position.
Formation of Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The chloro group can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisoxazole: The parent compound without the chloro and imidazolylmethyl groups.
6-Chloro-1,2-Benzisoxazole: Lacks the imidazolylmethyl group.
3-(1H-Imidazol-1-ylmethyl)-1,2-Benzisoxazole: Lacks the chloro group.
Uniqueness
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is unique due to the presence of both the chloro and imidazolylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility and effectiveness in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
121929-34-8 |
|---|---|
Molekularformel |
C11H9Cl2N3O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H |
InChI-Schlüssel |
RLLZWLWHICFTHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)







